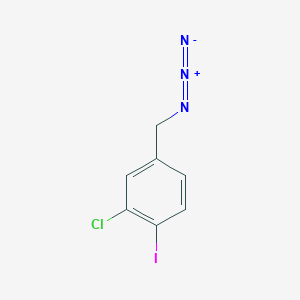

4-(Azidomethyl)-2-chloro-1-iodobenzene

Description

4-(Azidomethyl)-2-chloro-1-iodobenzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring an azidomethyl (-CH₂N₃) group at the para position, a chlorine atom at the ortho position, and an iodine atom at the meta position on the benzene ring. This structure combines reactive functionalities: the azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) , while the halogens (Cl, I) provide sites for further substitution or cross-coupling reactions. Its applications span synthetic intermediates for pharmaceuticals, agrochemicals, and materials science, particularly in constructing triazole-based frameworks .

Properties

IUPAC Name |

4-(azidomethyl)-2-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c8-6-3-5(4-11-12-10)1-2-7(6)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDTXXJIRZVBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=[N+]=[N-])Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271347 | |

| Record name | Benzene, 4-(azidomethyl)-2-chloro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-83-2 | |

| Record name | Benzene, 4-(azidomethyl)-2-chloro-1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-(azidomethyl)-2-chloro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(Azidomethyl)-2-chloro-1-iodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an azide functional group, which is known for its reactivity and versatility in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H5ClI N3

- Molecular Weight : 263.49 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azide group can undergo reduction to form amines, which can further participate in nucleophilic substitution reactions. This property allows the compound to potentially inhibit specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated compounds similar to this compound. These compounds have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of iodine and chlorine atoms enhances their lipophilicity, which is a key factor in their antibacterial efficacy .

Anticancer Potential

Compounds with similar structures have been explored for their anticancer properties. The introduction of halogen substituents has been linked to increased cytotoxicity against various cancer cell lines. For instance, studies on related iodinated compounds suggest that they may induce apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on iodobenzoic acid derivatives demonstrated that compounds with halogen substitutions exhibited significant antimicrobial activity against resistant bacterial strains. The results indicated that the introduction of iodine at the para position significantly enhanced antibacterial properties compared to non-halogenated counterparts .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of halogenated benzene derivatives revealed that compounds similar to this compound showed selective toxicity towards cancerous cells while sparing normal cell lines. This selectivity is crucial for developing targeted cancer therapies .

Research Findings

A comparative study on various halogenated compounds, including this compound, identified key structural features that correlate with biological activity:

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Selective | Enzyme inhibition |

| Iodinated Acylhydrazones | High | Moderate | Apoptosis induction |

| Non-halogenated analogs | Low | Low | Non-specific |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of azidomethyl and halogen substituents. Below is a detailed comparison with structurally related analogs:

Key Findings

Azide Reactivity : The azidomethyl group in 4-(Azidomethyl)-2-chloro-1-iodobenzene distinguishes it from halogen-only analogs (e.g., 2-Bromo-1-chloro-4-iodobenzene ). This group enables efficient triazole formation under CuAAC conditions, critical for drug discovery .

Pharmaceutical Synthesis: Unlike ethoxybenzyl-substituted derivatives , the azidomethyl group facilitates bioconjugation, expanding utility in targeted therapies.

Structural and Electronic Comparisons

- Electron-Withdrawing Effects : The -I and -Cl substituents create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity compared to compounds with electron-donating groups (e.g., ethoxybenzyl in ).

- Steric Considerations : The azidomethyl group at C4 is less bulky than cyclopropyl (e.g., 2-chloro-4-cyclopropyl-1-iodobenzene ), allowing easier access for nucleophilic attack in click reactions.

Preparation Methods

Azidation via Hypervalent Iodine Reagents and TMSN3

A prominent method involves the use of cyclic hypervalent iodine(III) reagents as electrophilic azide sources. The procedure includes:

- Starting from a benzamide or halogenated iodobenzene derivative, the compound is first functionalized to introduce a suitable leaving group or activated intermediate.

- The crude intermediate is then treated with iodobenzene diacetate and TMSN3 in acetonitrile at low temperature (0 °C to ice bath conditions).

- This reaction generates the azidomethyl group via electrophilic azidation, yielding the azidomethyl-substituted iodobenzene compound.

This approach is supported by detailed protocols where the organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to isolate the product.

Azidation via Nucleophilic Substitution Using Sodium Azide

Another method involves:

- Preparation of a benzyl halide intermediate (e.g., benzyl chloride or bromide) from the corresponding methyl-substituted halogenated iodobenzene.

- Subsequent nucleophilic substitution of the halogen by sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- The reaction is typically stirred overnight at room temperature to ensure complete substitution.

- The product is then extracted, washed, dried, and purified by column chromatography.

This method is advantageous for its straightforwardness and is often used when the azidomethyl group is introduced via a benzyl halide intermediate.

Use of Azidobenziodoxolone (ABX) Reagents

Azidobenziodoxolones, a class of cyclic hypervalent iodine reagents, have been developed as safer and efficient azide sources. The preparation of this compound can be achieved by:

- Synthesizing the ABX reagent from 2-iodobenzoic acid derivatives via oxidation with sodium periodate in acetic acid under reflux.

- The ABX reagent is then reacted with the appropriate aromatic precursor under mild conditions to transfer the azide group electrophilically.

- This method allows for regioselective azidation and has been demonstrated to work well with substituted iodobenzenes.

The ABX reagents offer a controlled and efficient route to azidomethylated iodobenzene compounds, with improved safety profiles compared to traditional azide sources.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hypervalent iodine(III) + TMSN3 | Iodobenzene diacetate, TMSN3, CH3CN, 0 °C | High electrophilic azidation efficiency | Requires handling of reactive iodine reagents |

| Nucleophilic substitution with NaN3 | Benzyl halide intermediate, NaN3, DMSO/DMF, RT | Simple, straightforward | Possible side reactions, longer reaction time |

| Azidobenziodoxolone (ABX) reagent | 2-Iodobenzoic acid, NaIO4, AcOH, reflux; then ABX + substrate | Safer, regioselective azidation | Multi-step reagent preparation |

Detailed Research Findings and Notes

The use of iodobenzene diacetate combined with TMSN3 allows for the direct azidation of aromatic amides or halogenated iodobenzenes, producing azidomethyl derivatives in good yields after work-up involving washing with brine and drying over anhydrous sodium sulfate.

Sodium azide substitution in DMSO provides an alternative nucleophilic pathway, where the azide ion displaces a halogen on a benzyl position, generating the azidomethyl group. This method requires careful purification to remove unreacted azide and side products.

The development of cyclic hypervalent iodine reagents such as azidobenziodoxolone (ABX) has revolutionized azidation chemistry by providing stable yet reactive azide sources. These reagents are synthesized by oxidation of 2-iodobenzoic acid derivatives with sodium periodate in aqueous acetic acid at elevated temperatures, followed by isolation and use in azidation reactions.

Safety considerations are critical due to the hazardous nature of azide compounds and hypervalent iodine reagents. Recent studies have focused on safer derivatives of ABX reagents with improved thermal stability and reduced explosive risk.

Q & A

Q. What are the documented hazards associated with this compound, and how can mutagenic risks be mitigated?

- Methodological Answer : Azides are shock-sensitive and may form explosive byproducts. Mutagenic risks (e.g., DNA alkylation) require:

- Engineering Controls : Use blast shields and remote handling tools.

- Toxicology Screening : Ames tests to assess mutagenicity thresholds (TTC: 1.5 µg/day) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.